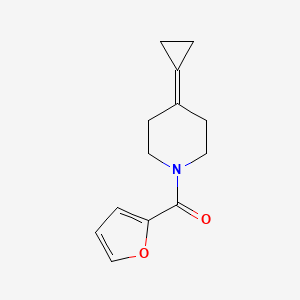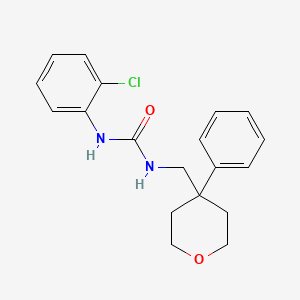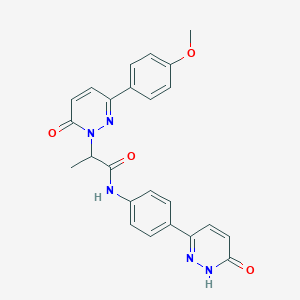
(4-Cyclopropylidenepiperidin-1-yl)(furan-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Cyclopropylidenepiperidin-1-yl)(furan-2-yl)methanone, also known as CPPF, is a chemical compound that has been studied for its potential use in scientific research. CPPF is a small molecule that has been shown to have effects on the central nervous system, and it has been investigated for its potential use in the treatment of various neurological disorders.
科学的研究の応用
Synthesis of Disubstituted Cyclopentenones
One application involves the synthesis of trans-4,5-disubstituted cyclopentenone derivatives, showcasing the compound's utility in chemical transformations. The study by Reddy et al. (2012) highlights the use of furan-2-yl(phenyl)methanol in the aza-Piancatelli rearrangement with aryl amines, facilitated by phosphomolybdic acid, yielding cyclopentenone derivatives with high selectivity and good yields. This method presents an efficient approach to synthesizing complex cyclic structures in organic synthesis (Reddy et al., 2012).
Heterocyclic Synthesis
Another study by Demir et al. (2004) focuses on the enantioselective synthesis of 2-(2-Arylcyclopropyl)glycines, highlighting the compound's role in producing conformationally restricted homophenylalanine analogs. Starting from simple aromatic aldehydes and acetylfuran, the study successfully synthesized (furan-2-yl)(2-arylcyclopropyl)methanones, further processed to obtain optically pure methanamines and, eventually, different stereoisomers of α-(2-phenylcyclopropyl) glycine. This research showcases the potential of such compounds in creating bioactive molecules with specific chiral properties (Demir et al., 2004).
Novel Synthesis Approaches
Research by Damavandi et al. (2012) reports a catalyst-free, one-pot synthesis of polysubstituted furans, using a multicomponent reaction approach. This work not only demonstrates the compound's versatility in organic synthesis but also its ability to participate in eco-friendly and efficient synthesis methods without the need for additional catalysts, highlighting its role in the development of novel heterocyclic compounds (Damavandi et al., 2012).
Protein Tyrosine Kinase Inhibitory Activity
Furan-2-yl(phenyl)methanone derivatives have also been explored for their biological activities. A study by Zheng et al. (2011) synthesized a series of these derivatives and evaluated their in vitro protein tyrosine kinase inhibitory activity. Several derivatives exhibited promising activity, potentially offering a foundation for developing new therapeutic agents targeting protein tyrosine kinases (Zheng et al., 2011).
Corrosion Inhibition on Mild Steel
In materials science, the compound has been utilized in corrosion prevention studies. Singaravelu and Bhadusha (2022) synthesized a novel organic compound incorporating (4-Cyclopropylidenepiperidin-1-yl)(furan-2-yl)methanone for inhibiting mild steel corrosion in acidic media. Their findings suggest the compound's effectiveness as a corrosion inhibitor, showcasing its potential in industrial applications (Singaravelu & Bhadusha, 2022).
特性
IUPAC Name |
(4-cyclopropylidenepiperidin-1-yl)-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-13(12-2-1-9-16-12)14-7-5-11(6-8-14)10-3-4-10/h1-2,9H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQZZERKNVVLNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(3Z)-3-{[(2,4-dimethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2783915.png)

![7-(2-fluorobenzyl)-3-phenyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one](/img/structure/B2783917.png)

![methyl 2-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2783920.png)

![N-(benzo[d]thiazol-2-yl)-5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide](/img/structure/B2783922.png)

![ethyl 2-(4,6-dioxo-3-phenyl-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2783924.png)
![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-chlorobenzamide](/img/structure/B2783926.png)